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molecular formula C7H13NO2 B8601223 5-Isopropyloxy pyrrolidin-2-one

5-Isopropyloxy pyrrolidin-2-one

Cat. No. B8601223
M. Wt: 143.18 g/mol
InChI Key: QAKFPYIAROCGIF-UHFFFAOYSA-N
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Patent
US04948804

Procedure details

28.4 g of succinimide in 1200 cm3 of isopropanol is cooled to -10° C., 32.8 g of hydride of boron and sodium is added, and after agitating for 4 hours at 0°/-10° C., there is added a 2N solution of hydrochloric acid in isopropanol, adjusting the pH to 2-3. This is maintained for 2 hours at 0° C., then neutralised with a solution of potassium hydroxide in isopropanol. The solvent is evaporated under reduced pressure, the residue is taken up with chloroform, concentrated to dryness under reduced pressure, and 20.5 g of the expected product is obtained. m.p. 68°-71° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
32.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[H-].[B].[Na].Cl.[OH-].[K+].[CH:14](O)([CH3:16])[CH3:15]>>[CH:14]([O:6][CH:4]1[NH:5][C:1](=[O:7])[CH2:2][CH2:3]1)([CH3:16])[CH3:15] |f:5.6,^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
1200 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
32.8 g
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
after agitating for 4 hours at 0°/-10° C., there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This is maintained for 2 hours at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)OC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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